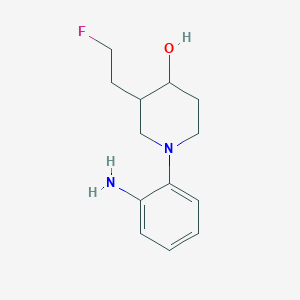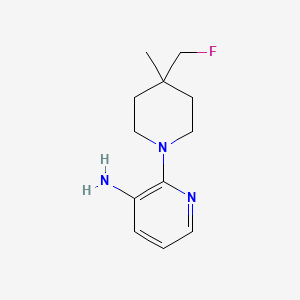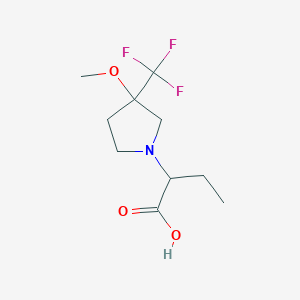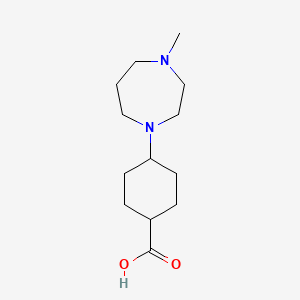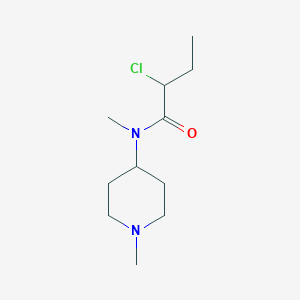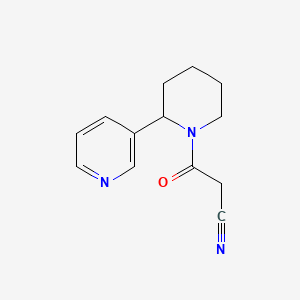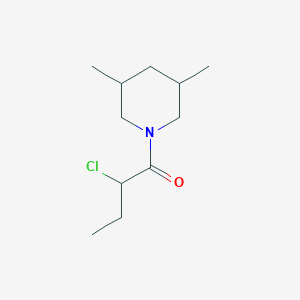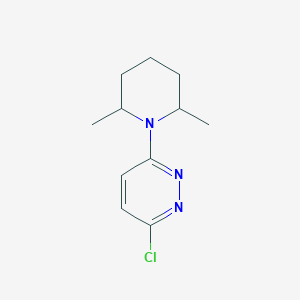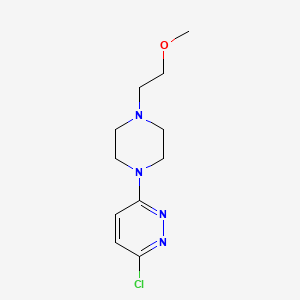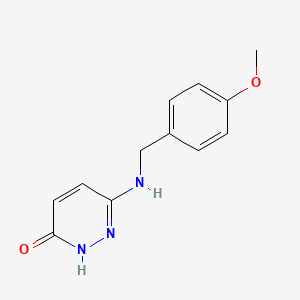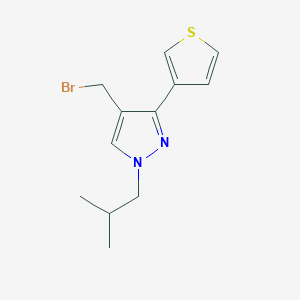
4-(bromometil)-1-isobutil-3-(tiofen-3-il)-1H-pirazol
Descripción general
Descripción
4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H15BrN2S and its molecular weight is 299.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Propiedades Anticancerígenas
La porción de tiofeno en el compuesto es conocida por sus propiedades anticancerígenas. Los investigadores han estado explorando los derivados del tiofeno por su potencial para inhibir las enzimas quinasas, que son cruciales en las vías de señalización de las células cancerosas . La estructura específica de “4-(bromometil)-1-isobutil-3-(tiofen-3-il)-1H-pirazol” podría diseñarse para dirigirse a quinasas particulares, ofreciendo una vía para desarrollar nuevos fármacos anticancerígenos.
Ciencia de Materiales: Semiconductores Orgánicos
Los derivados del tiofeno juegan un papel importante en el desarrollo de semiconductores orgánicos. El compuesto en cuestión podría utilizarse en la síntesis de transistores de efecto de campo orgánico (OFET) o diodos emisores de luz orgánica (OLED), contribuyendo a los avances en los dispositivos electrónicos .
Farmacología: Agentes Antiinflamatorios
Los compuestos que contienen anillos de tiofeno han mostrado efectos antiinflamatorios. El grupo bromometil en el compuesto podría ser funcionalizado aún más para mejorar su perfil farmacológico, lo que podría conducir al desarrollo de nuevos medicamentos antiinflamatorios .
Investigación Antimicrobiana
El núcleo de pirazol del compuesto, combinado con el anillo de tiofeno, sugiere una posible actividad antimicrobiana. Esto podría ser particularmente útil en el diseño de agentes contra bacterias resistentes a los fármacos, una creciente preocupación en la salud global .
Neurofarmacología: Fármacos Ansiolíticos y Antipsicóticos
Se ha informado que los derivados del tiofeno poseen efectos ansiolíticos y antipsicóticos. El compuesto podría investigarse por su eficacia en el tratamiento de trastornos neurológicos, posiblemente ofreciendo nuevos tratamientos para la ansiedad y la psicosis .
Inhibición Enzimática: Inhibidores de las Quinasas
Los inhibidores de las quinasas son una clase de fármacos que bloquean ciertas enzimas (quinasas) y tienen aplicaciones en el tratamiento de diversas enfermedades, incluido el cáncer. La estructura de “this compound” podría optimizarse para inhibir quinasas específicas, lo que la convierte en una valiosa herramienta de investigación en este campo .
Optoelectrónica: Materiales Fotovoltaicos
La capacidad del tiofeno para conducir la electricidad lo convierte en un candidato interesante para su uso en materiales fotovoltaicos. La investigación sobre las propiedades electrónicas del compuesto podría conducir al desarrollo de células solares más eficientes .
Síntesis Química: Bloques de Construcción
La estructura del compuesto lo convierte en un versátil bloque de construcción en la síntesis química. Podría utilizarse para crear una variedad de moléculas complejas, sirviendo como precursor para futuras transformaciones químicas en la investigación académica e industrial .
Mecanismo De Acción
Target of Action
Thiophene-based analogs, which include this compound, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiophene derivatives have been found to inhibit certain enzymes, block ion channels, or modulate receptor activity .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . For example, some thiophene derivatives have been found to affect pathways related to inflammation, cancer, microbial infections, and cardiovascular diseases .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Propiedades
IUPAC Name |
4-(bromomethyl)-1-(2-methylpropyl)-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2S/c1-9(2)6-15-7-11(5-13)12(14-15)10-3-4-16-8-10/h3-4,7-9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZCJRSXBFKMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CSC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


